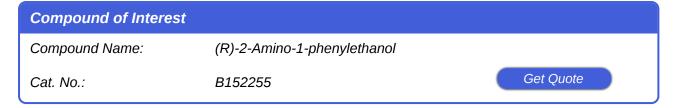


A Comparative Guide to the Spectroscopic Profile of (R)-2-Amino-1-phenylethanol

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data

This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **(R)-2-Amino-1-phenylethanol**, a chiral building block of significant interest in pharmaceutical synthesis. This analysis is supplemented with data from its enantiomer, (S)-2-Amino-1-phenylethanol, and the related achiral compound, 2-Amino-2-phenylethanol, to offer a comprehensive spectroscopic reference.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for **(R)-2-Amino-1-phenylethanol** and its selected alternatives. This allows for a direct comparison of their structural and vibrational characteristics.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)



Compound	H-C(OH)	H ₂ -C(N)	Ar-H	NH ₂	ОН
(R)-2-Amino- 1- phenylethano	~4.6 (dd)	~2.8 & ~3.0 (m)	~7.2-7.4 (m)	br s	br s
(S)-2-Amino- 1- phenylethano	~4.6 (dd)	~2.8 & ~3.0 (m)	~7.2-7.4 (m)	br s	br s
2-Amino-2- phenylethano I[1]	4.01 (t)	3.70 & 3.53 (m)	7.25-7.32 (m)	2.68 (br s)	-

Table 2: 13C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C- OH	C-NH ₂	Aromatic C
(R)-2-Amino-1- phenylethanol	~75	~48	~126-142
(S)-2-Amino-1- phenylethanol	~75	~48	~126-142
2-Amino-1- phenylethanol[2]	72.4	48.0	128.7, 131.5, 131.7, 142.3

Table 3: Key IR Absorption Bands (cm⁻¹)



Functional Group	(R)-2-Amino-1- phenylethanol	(S)-2-Amino-1- phenylethanol	2-Amino-2- phenylethanol
O-H Stretch (Alcohol)	~3300-3400 (broad)	~3300-3400 (broad)	~3300-3400 (broad)
N-H Stretch (Amine)	~3200-3300 (medium)	~3200-3300 (medium)	~3200-3300 (medium)
C-H Stretch (Aromatic)	~3000-3100 (medium)	~3000-3100 (medium)	~3000-3100 (medium)
C-H Stretch (Aliphatic)	~2850-2950 (medium)	~2850-2950 (medium)	~2850-2950 (medium)
C=C Stretch (Aromatic)	~1450-1600 (multiple bands)	~1450-1600 (multiple bands)	~1450-1600 (multiple bands)
C-O Stretch (Alcohol)	~1050-1150 (strong)	~1050-1150 (strong)	~1050-1150 (strong)
C-N Stretch (Amine)	~1000-1250 (medium)	~1000-1250 (medium)	~1000-1250 (medium)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.
 - Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Data Acquisition:
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse sequence.



• Spectral Width: 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

o Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data Acquisition:

• Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Referencing: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid or liquid sample directly onto the center of the ATR crystal.
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

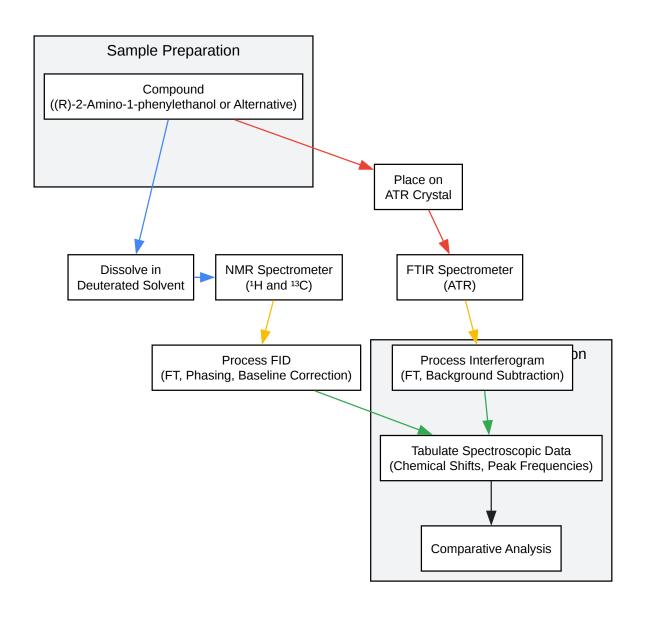


- FTIR Data Acquisition:
 - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
 - ∘ Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and comparing the spectroscopic data as described in this guide.





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Caption: Experimental workflow for spectroscopic analysis.

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